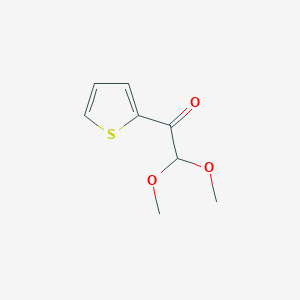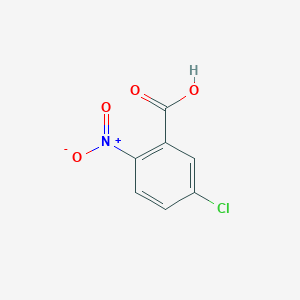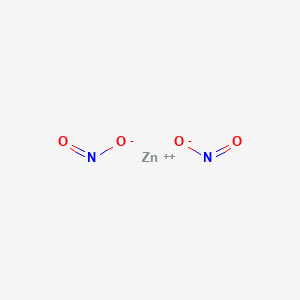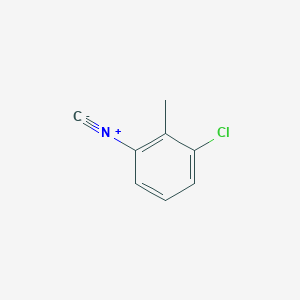
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C11H13NO2 It is characterized by a benzene ring substituted with three methyl groups and a nitroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3,5-trimethylbenzene followed by a condensation reaction with nitroethene. The nitration process typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to ensure high yield and purity. The subsequent condensation reaction is carried out in a controlled environment to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is 1,3,5-trimethyl-2-(2-aminoethenyl)benzene.
Reduction: The major product is 1,3,5-trimethyl-2-(2-aminoethenyl)benzene.
Substitution: The products vary depending on the substituent introduced, such as 1,3,5-trimethyl-2-(2-nitroethenyl)-4-bromobenzene.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Nitroethenylbenzene: Lacks the methyl groups, affecting its physical and chemical properties.
1,3,5-Trimethyl-2-nitrobenzene: Lacks the ethenyl group, leading to different reactivity and applications.
Uniqueness
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLPYVSGULXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
